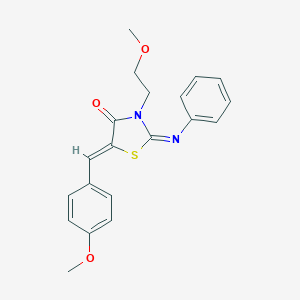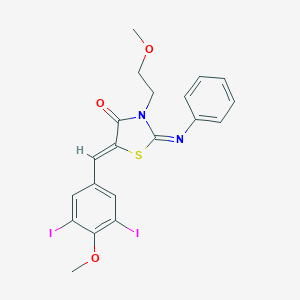![molecular formula C23H21N3O3S B306504 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306504.png)
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. Synthesized using a specific method, this compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the inhibition of certain enzymes and pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and cancer growth. Additionally, it can inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein complex involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and inhibit cancer cell growth in animal models. It has also been shown to have minimal toxicity in animal studies. However, further research is needed to determine its effects on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in laboratory experiments is its potential anti-inflammatory and anti-cancer properties. Additionally, it has low toxicity in animal studies. However, one limitation is that further research is needed to determine its effects on humans.
Direcciones Futuras
There are several future directions for the use of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One potential direction is to investigate its effects on specific types of cancer, such as breast or lung cancer. Additionally, further research is needed to determine its safety and efficacy in humans. Another potential direction is to investigate its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. Overall, the potential applications of this compound in medical research are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzaldehyde with 1-ethyl-3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)indolin-2-one in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in medical research. Specifically, it has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
Fórmula molecular |
C23H21N3O3S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-3-25-13-16(18-6-4-5-7-19(18)25)12-20-22(28)26(23(29)30-20)14-21(27)24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,24,27)/b20-12- |
Clave InChI |
QJKATLFQTFJNRF-NDENLUEZSA-N |
SMILES isomérico |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
SMILES canónico |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306422.png)
![2-[5-(2-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306423.png)

![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306429.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306430.png)
![N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306431.png)
![2-[5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306432.png)
![Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-3-methylbenzoate](/img/structure/B306433.png)

![Ethyl [2-bromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306438.png)
![2-{5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306439.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306440.png)
![2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306441.png)
![2-[5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306442.png)